1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Description
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1119450-52-0) is a heterocyclic compound featuring a pyridazine core substituted with a 3-fluorophenyl group at the 6-position and a piperidine-4-carboxylic acid moiety at the 3-position. Its molecular formula is C₁₆H₁₆FN₃O₂, with a molecular weight of 301.32 g/mol . It is commercially available through suppliers like Santa Cruz Biotechnology and CymitQuimica, with strict labeling for laboratory use only .
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-2-12(10-13)14-4-5-15(19-18-14)20-8-6-11(7-9-20)16(21)22/h1-5,10-11H,6-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKFYDVYKILQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172289 | |
| Record name | 1-[6-(3-Fluorophenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-52-0 | |
| Record name | 1-[6-(3-Fluorophenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(3-Fluorophenyl)-3-pyridazinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring connected to a pyridazine moiety substituted with a 3-fluorophenyl group. Its molecular formula is with a molecular weight of approximately 301.32 g/mol. The presence of the fluorine atom and the piperidine structure contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 301.32 g/mol |
| CAS Number | 1119450-52-0 |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Variable (depends on conditions) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways that regulate cellular responses.
Potential Targets:
- Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Inflammatory Pathways : It has been studied for its anti-inflammatory properties, suggesting a role in treating inflammatory disorders.
Biological Activity and Research Findings
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer therapy and neurological disorders.
Case Studies
- Cancer Therapy : A study demonstrated that derivatives of piperidine compounds, including those similar to this compound, showed promising cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, indicating potential as an anticancer agent .
- Neurological Applications : In preclinical models, the compound exhibited neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. These findings suggest its potential utility in treating conditions such as Alzheimer's disease .
Pharmacological Studies
Pharmacological studies have assessed the efficacy and safety profiles of this compound:
- In Vitro Studies : Investigations into its cytotoxicity revealed that it has a selective action against cancer cells while sparing normal cells, which is crucial for minimizing side effects .
- In Vivo Studies : Animal models have shown that administration leads to significant reductions in tumor size and improved survival rates compared to control groups .
Comparison with Similar Compounds
Substituent Effects:
- Electron-Donating Groups (e.g., Methoxy, Methyl) : These groups may improve solubility (methoxy) or membrane permeability (methyl) but reduce polarity .
Pyrimidine and Pyridine Derivatives with Piperidine-Carboxylic Acid Moieties
Core Structure Impact:
- Pyridazine vs. Pyrimidine : Pyridazine (two adjacent nitrogen atoms) has distinct electronic properties compared to pyrimidine (nitrogen atoms at 1,3-positions), affecting solubility, bioavailability, and target interactions .
Sulfur-Containing Analogs
| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences/Properties |
|---|---|---|---|---|---|
| 1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid | Sulfanyl (S-linker) | C₁₉H₂₀N₃O₃S | 373.45 | 1803571-15-4 | Sulfur atom increases polarizability and potential for disulfide bond formation . |
Q & A
Basic Research Questions
Q. What synthetic strategies are typically employed to prepare 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis often involves multi-step protocols. For example, a pyridazine intermediate can be functionalized via Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group (using palladium catalysts and aryl boronic acids). Subsequent piperidine ring formation may employ nucleophilic substitution or reductive amination. Critical parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Solvent optimization : Polar aprotic solvents like DMF or toluene improve reaction efficiency .
- Temperature control : Stepwise heating (e.g., 93–96°C for hydrolysis) ensures intermediate stability .
Q. How is the purity and structural identity of this compound validated in academic research?
- Methodological Answer : Analytical techniques include:
- HPLC : Purity ≥95% is typically confirmed using reverse-phase chromatography with UV detection (λ = 254 nm) .
- NMR spectroscopy : ¹H/¹³C NMR verifies the piperidine ring conformation, pyridazine substitution pattern, and fluorophenyl integration .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₅FN₄O₂) .
Q. What preliminary biological screening approaches are used to assess this compound’s activity?
- Methodological Answer : Initial assays often focus on:
- Enzyme inhibition : Testing against kinases, phosphodiesterases (e.g., PDE5), or proteases via fluorescence-based or radiometric assays .
- Cellular viability : MTT or ATP-luciferase assays in cancer or immune cell lines to evaluate cytotoxicity .
- Receptor binding : Radioligand displacement studies (e.g., GPCR targets) using competitive binding protocols .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Resolution strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., 37°C, 5% CO₂ for cell-based studies).
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Meta-analysis : Compare results across multiple studies to identify trends or outliers .
Q. What computational methods are used to predict and optimize the compound’s target interactions?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model binding poses within active sites (e.g., PDE5 or kinase domains) .
- MD simulations : Nanosecond-scale simulations assess conformational stability of the piperidine-pyridazine core in solvated systems.
- QSAR modeling : Correlate substituent modifications (e.g., fluorophenyl vs. chlorophenyl) with activity trends to guide synthesis .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
- Methodological Answer : Focus on modular modifications:
- Piperidine substitutions : Introduce methyl or carboxylate groups at C-4 to modulate solubility and bioavailability .
- Pyridazine ring : Replace fluorine with electron-withdrawing groups (e.g., CF₃) to enhance target affinity .
- Biological evaluation : Test derivatives in ADME assays (e.g., microsomal stability, plasma protein binding) to prioritize leads .
Q. What crystallographic techniques are applicable for resolving the compound’s 3D structure in complex with its target?
- Methodological Answer :
- Co-crystallization : Soak target proteins (e.g., kinases) with the compound in crystallization buffers (e.g., PEG-based solutions).
- X-ray diffraction : Collect data at synchrotron facilities (1.5–2.0 Å resolution) to resolve fluorine’s electron density and hydrogen-bonding interactions .
- Cryo-EM : Alternative for large targets (e.g., membrane proteins) if crystallization fails .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
